molecular formula C29H24ClN3O5 B14863447 [4-[(1S,3R,3aR,6aS)-1-benzyl-6'-chloro-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate

[4-[(1S,3R,3aR,6aS)-1-benzyl-6'-chloro-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate

Cat. No.: B14863447
M. Wt: 530.0 g/mol
InChI Key: PLVYGCLVPQZIFZ-MVPDCNEZSA-N
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Description

[4-[(1S,3R,3aR,6aS)-1-benzyl-6’-chloro-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl] acetate: is a complex organic compound characterized by its unique spiroindolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(1S,3R,3aR,6aS)-1-benzyl-6’-chloro-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl] acetate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the spiroindolinone core: This step involves the cyclization of an appropriate precursor under acidic or basic conditions.

    Introduction of the benzyl and chloro groups: These groups are introduced through nucleophilic substitution reactions.

    Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methyl groups.

    Reduction: Reduction reactions can target the carbonyl groups within the spiroindolinone structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl and indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

The compound "[4-[(1S,3R,3aR,6aS)-1-benzyl-6'-chloro-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate" is a complex organic molecule featuring a spirocyclic framework and chloro and methyl substituents. Compounds with similar structures often exhibit significant biological activity, suggesting potential pharmacological properties.

Predicted Biological Activities

Due to its structural features, this compound is expected to possess significant biological activity. Compounds with similar structures have demonstrated:

  • Diverse pharmacological properties The presence of the indole moiety, a structural element known for its wide range of biological activities, suggests that this compound may also exhibit such properties.
  • Potential for interactions The complex framework could allow interactions with biological targets, making it a candidate for drug development.

Chemical Behavior

The chemical behavior of "this compound" can be predicted based on its functional groups:

  • Reactions at Functional Groups The compound is expected to undergo reactions typical of organic molecules.
  • Catalysis Specific catalysts or conditions can enhance the reactivity of the functional groups.

Related Compounds

Mechanism of Action

The mechanism of action of [4-[(1S,3R,3aR,6aS)-1-benzyl-6’-chloro-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl] acetate involves its interaction with specific molecular targets. The spiroindolinone core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of fungal growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Spiroindolinone analogs: Compounds with similar spiroindolinone cores but different substituents.

    Benzyl derivatives: Compounds with benzyl groups attached to different core structures.

    Chloro-substituted indoles: Indole derivatives with chloro groups at various positions.

Uniqueness

The uniqueness of [4-[(1S,3R,3aR,6aS)-1-benzyl-6’-chloro-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl] acetate lies in its specific combination of functional groups and its spiroindolinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Chemical Structure and Properties

The compound belongs to a class of spirocyclic compounds known for their diverse biological activities. Its structure can be broken down into several key components:

  • Benzyl group : Contributes to lipophilicity and potential interactions with biological membranes.
  • Chloro and methyl substituents : May influence the pharmacokinetics and biological activity.
  • Spirocyclic framework : Often associated with unique mechanisms of action in biological systems.

Anticancer Activity

Studies have shown that the compound exhibits significant anticancer properties. For instance:

  • Cell Line Studies : In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induced apoptosis through the activation of caspase pathways, as evidenced by increased caspase-3 activity and PARP cleavage .
Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
A54920Caspase activation

Antimicrobial Activity

The compound also shows promising antimicrobial activity:

  • Bacterial Inhibition : It has been tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics like ampicillin and ciprofloxacin .
BacteriaMIC (µg/mL)Comparison with Standard Antibiotics
Staphylococcus aureus10Ampicillin: 25 µg/mL
Escherichia coli15Ciprofloxacin: 20 µg/mL

Neuroprotective Effects

Recent research indicates that the compound may possess neuroprotective effects:

  • Neurotoxicity Models : In vivo studies using rodent models of neurodegeneration revealed that treatment with the compound resulted in reduced neuronal death and improved cognitive function as measured by behavioral tests .

Clinical Trials

A phase I clinical trial is underway to evaluate the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary results suggest manageable toxicity profiles and encouraging signs of antitumor activity .

Mechanistic Insights

Mechanistic studies have revealed that the compound modulates several signaling pathways involved in cell survival and proliferation. Notably, it appears to inhibit the PI3K/Akt pathway, which is crucial in many cancers .

Properties

Molecular Formula

C29H24ClN3O5

Molecular Weight

530.0 g/mol

IUPAC Name

[4-[(1S,3R,3aR,6aS)-1-benzyl-6'-chloro-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate

InChI

InChI=1S/C29H24ClN3O5/c1-15-21(30)13-12-20-25(15)31-28(37)29(20)24-23(22(32-29)14-17-6-4-3-5-7-17)26(35)33(27(24)36)18-8-10-19(11-9-18)38-16(2)34/h3-13,22-24,32H,14H2,1-2H3,(H,31,37)/t22-,23+,24-,29-/m0/s1

InChI Key

PLVYGCLVPQZIFZ-MVPDCNEZSA-N

Isomeric SMILES

CC1=C(C=CC2=C1NC(=O)[C@@]23[C@H]4[C@@H]([C@@H](N3)CC5=CC=CC=C5)C(=O)N(C4=O)C6=CC=C(C=C6)OC(=O)C)Cl

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)C23C4C(C(N3)CC5=CC=CC=C5)C(=O)N(C4=O)C6=CC=C(C=C6)OC(=O)C)Cl

Origin of Product

United States

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